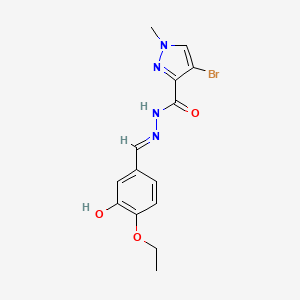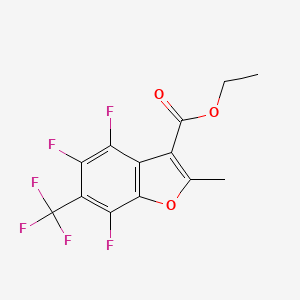
3-(4-ethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-ethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide, also known as EOQ, is a chemical compound with potential therapeutic applications. It belongs to the class of quinoxaline derivatives, which have been extensively studied for their biological activities. EOQ has shown promising results in various scientific studies, making it a subject of interest for researchers.
作用機序
The mechanism of action of 3-(4-ethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide is not fully understood. However, it has been suggested that 3-(4-ethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide may exert its anticancer activity by inducing apoptosis in cancer cells. Apoptosis is a programmed cell death process that is essential for the maintenance of tissue homeostasis. 3-(4-ethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Inhibition of topoisomerase II can lead to DNA damage and cell death.
Biochemical and physiological effects:
3-(4-ethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has been shown to have various biochemical and physiological effects. It has been reported to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. 3-(4-ethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix proteins. Inhibition of MMPs can lead to the inhibition of cancer cell invasion and metastasis.
実験室実験の利点と制限
3-(4-ethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. Additionally, 3-(4-ethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has exhibited low toxicity in animal studies, making it a safe compound for research purposes. However, there are also limitations to using 3-(4-ethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide in lab experiments. Its mechanism of action is not fully understood, and its efficacy may vary depending on the cancer cell line or bacterial strain being studied.
将来の方向性
There are several future directions for research on 3-(4-ethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide. One area of interest is the development of 3-(4-ethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide derivatives with improved anticancer and antimicrobial activity. Additionally, further studies are needed to elucidate the mechanism of action of 3-(4-ethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide and to identify its molecular targets. Finally, preclinical studies are needed to evaluate the safety and efficacy of 3-(4-ethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide in animal models before it can be considered for clinical trials.
合成法
3-(4-ethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide can be synthesized using various methods, including the reaction of 4-ethoxyaniline and 2-chloroquinoxaline in the presence of a base. Another method involves the reaction of 4-ethoxyaniline and 2-hydroxyquinoxaline in the presence of a dehydrating agent. These methods have been reported in scientific literature and have been used to synthesize 3-(4-ethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide for research purposes.
科学的研究の応用
3-(4-ethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has been studied for its potential therapeutic applications, including its anticancer and antimicrobial properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, 3-(4-ethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has exhibited antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest that 3-(4-ethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has potential as a therapeutic agent for the treatment of cancer and infectious diseases.
特性
IUPAC Name |
3-(4-ethoxyphenyl)-1-hydroxy-4-oxidoquinoxalin-4-ium-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-2-22-12-9-7-11(8-10-12)15-16(19)18(21)14-6-4-3-5-13(14)17(15)20/h3-10,21H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTAUQXUFRYRDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=[N+](C3=CC=CC=C3N(C2=O)O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49647942 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-Ethoxyphenyl)-1-hydroxy-4-oxidoquinoxalin-4-ium-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(4-pyridinylmethyl)acetamide](/img/structure/B5799716.png)
![N-(3,4-dichlorophenyl)-N-{2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5799724.png)
![2-[(4-isobutoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5799729.png)
![1-(4-fluorophenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperazine](/img/structure/B5799744.png)

![3-{[(benzylthio)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5799760.png)

![3-chloro-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B5799783.png)


![N-{3-[(3-bromophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5799818.png)

![5-[(1,3-benzodioxol-5-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5799832.png)
![4-[(4-ethoxy-1-naphthyl)carbonothioyl]morpholine](/img/structure/B5799836.png)